2,3-Dichloroaniline

Toxicology Pharmaceutical Intermediate Safety Process Chemistry

2,3-Dichloroaniline (2,3-DCA) is one of six constitutional isomers within the dichloroaniline chemical class (C₆H₅Cl₂N). This aromatic amine is characterized by a unique chlorine substitution pattern at the 2- and 3-positions of the aniline ring.

Molecular Formula C6H5Cl2N
(C6H3)Cl2(NH2)
C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 27134-27-6
Cat. No. B1199977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloroaniline
CAS27134-27-6
Molecular FormulaC6H5Cl2N
(C6H3)Cl2(NH2)
C6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)N
InChIInChI=1S/C6H5Cl2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
InChIKeyBRPSAOUFIJSKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN ETHER;  SLIGHTLY SOL IN PETROLEUM ETHER, BENZENE
Sol in alcohol, acetone
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloroaniline Procurement & Physical Properties


2,3-Dichloroaniline (2,3-DCA) is one of six constitutional isomers within the dichloroaniline chemical class (C₆H₅Cl₂N). This aromatic amine is characterized by a unique chlorine substitution pattern at the 2- and 3-positions of the aniline ring [1]. Unlike other isomers, its melting point is significantly lower at approximately 20–25 °C, meaning it is a low-melting solid that can exist as a liquid at ambient temperatures in many storage environments [2]. This physical property directly impacts storage requirements, with commercial sources recommending controlled temperatures of 2–8 °C to maintain crystalline form and ensure long-term purity and ease of handling .

2,3-Dichloroaniline Isomer Substitution Risks


In-class substitution among dichloroaniline isomers in chemical synthesis or analytical protocols is not feasible due to profound, quantifiable differences in their physical properties, toxicological profiles, and chemical reactivity. These differences are driven by the precise positions of the chlorine substituents, which alter molecular conformation, electronic distribution, and interaction with biological and catalytic systems [1]. For instance, a simple substitution based on availability could lead to an intermediate with an entirely different melting point (20 °C for 2,3-DCA vs. 63 °C for 2,4-DCA) or, more critically, one that introduces a significantly higher nephrotoxic risk (as with 3,5-DCA) into a process [2]. The following evidence guide provides the quantitative data required to justify the specific selection of the 2,3-isomer.

2,3-Dichloroaniline Quantitative Evidence


Reduced In Vitro Nephrotoxicity

In a direct head-to-head comparison of all six dichloroaniline isomers using renal cortical slices, 2,3-DCA exhibited a higher cytotoxic threshold than the 3,4- and 3,5-isomers. Significant LDH leakage, a marker of cell membrane damage, was observed for 3,4-DCA and 3,5-DCA at a concentration of 1-2 mM. In contrast, a higher concentration of 2 mM was required for 2,3-DCA to elicit a statistically significant (P < 0.05) increase in LDH release [1]. This quantitative data positions 2,3-DCA as a less acutely nephrotoxic option among the isomers tested, which is a critical factor for occupational safety and in the design of pharmaceutical impurities profiles.

Toxicology Pharmaceutical Intermediate Safety Process Chemistry

Hepatic Gluconeogenesis Inhibition

While the kidney was the primary target for all DCA isomers, 2,3-DCA exhibited a unique effect on hepatic tissue not seen with several other isomers. A direct head-to-head study demonstrated that hepatic slices incubated with 0.5–2 mM 2,3-DCA showed diminished pyruvate-directed gluconeogenesis. In contrast, hepatic slices exposed to identical concentrations of 2,4-DCA, 2,6-DCA, 3,4-DCA, or 3,5-DCA exhibited gluconeogenesis rates similar to the untreated controls [1]. This indicates a distinct hepatic metabolic interference profile specific to the 2,3-substitution pattern.

Metabolic Toxicology Drug-Drug Interaction Potential Hepatotoxicity

Distinct Photochemical Fate

The environmental fate and photostability of 2,3-DCA are distinctly different from its ortho-substituted counterparts. A comparative photochemical study revealed that while 2,4-DCA and 2,6-DCA undergo a secondary photochemical transformation to form complex aminochlorophenoxazones (e.g., 2-amino-7-chlorophenoxazin-3-one from 2,4-DCA), this pathway is not observed for 2,3-DCA [1]. Instead, 2,3-DCA undergoes only primary photohydrolysis. This divergence in degradation pathways implies that 2,3-DCA and its photoproducts will have a different persistence and toxicity profile in environmental matrices, and that synthetic procedures involving photochemistry will yield different byproducts.

Environmental Fate Photochemistry Stability

Regioselective Herbicide Synthesis

The 2,3-dichloro substitution pattern is specifically and exclusively claimed for a class of highly selective gramineous herbicides. A foundational patent (JPS5683458A) demonstrates that the reaction of 4-methylbenzoyl chloride with 2,3-dichloroaniline yields the specific N-allyl-N-(2,3-dichlorophenyl)-benzamide derivative [1]. This compound is highlighted for its 'improved effects on gramineous weeds' and 'highly selective' nature without phytotoxicity to rice plants under flooded conditions. The use of alternative isomers, such as 2,4-DCA or 3,4-DCA, would produce different compounds that lack the claimed efficacy and selectivity profile, rendering them non-viable for this commercially relevant agricultural application.

Agrochemical Synthesis Herbicide Intermediate Regioselectivity

Unique Thermochemical Stability

The fundamental energetic properties of 2,3-DCA differ measurably from its isomers. Comprehensive experimental studies using rotating bomb combustion calorimetry have determined the standard molar enthalpy of formation in the gaseous phase for all six isomers. While the differences are not dramatic, they are quantifiable and reflect the distinct electronic and steric environments created by the chlorine substitution pattern [1]. These thermodynamic parameters are essential inputs for computational chemistry models, process safety assessments (e.g., calculating heats of reaction), and understanding the fundamental stability of the molecule.

Thermochemistry Physical Chemistry Process Safety

2,3-Dichloroaniline Application Scenarios


Patented Rice Herbicide Synthesis

Based on the exclusive patent claim in JPS5683458A, 2,3-Dichloroaniline is the essential and non-substitutable starting material for producing a specific family of benzamide-based herbicides that target gramineous weeds in rice paddies [1]. The use of any other dichloroaniline isomer in this synthesis would result in a different final compound that is not covered by the patent and lacks the validated, selective herbicidal activity described for the 2,3-substituted product. Procurement of high-purity 2,3-DCA is therefore a strict requirement for manufacturers of this agrochemical.

Pharmaceutical Impurity Profiling

2,3-Dichloroaniline is a known impurity and degradation product in the synthesis of atypical antipsychotics like Cariprazine and Aripiprazole. Regulatory filings (e.g., ANDAs) require the use of a well-characterized, high-purity reference standard of the exact impurity for method validation (AMV) and quality control (QC) [2]. Validated HPLC methods are available for its quantification [3], and substitution with another DCA isomer would invalidate the analytical method, leading to regulatory non-compliance. Therefore, procurement of certified 2,3-DCA as an impurity standard is mandatory for pharmaceutical QC laboratories.

Structure-Activity Relationship Studies

The unique hepatic and renal toxicity profile of 2,3-DCA, characterized by a higher nephrotoxic threshold (2 mM) and specific inhibition of hepatic gluconeogenesis compared to other isomers [4], makes it a valuable scaffold in medicinal chemistry. Researchers seeking to modulate these specific metabolic interactions would prioritize 2,3-DCA to explore SAR for these effects. Furthermore, its distinct thermochemical and photochemical properties, relative to 2,4-DCA and 2,6-DCA [5][6], provide a defined starting point for computational modeling and the design of molecules with predictable stability and degradation pathways.

Environmental Fate & Degradation

Environmental chemists studying the degradation of dichloroanilines in aquatic systems must use the specific isomer of interest. The finding that 2,3-DCA undergoes only primary photohydrolysis and does not form complex phenoxazone byproducts, unlike its ortho-substituted counterparts 2,4-DCA and 2,6-DCA [5], means that using 2,3-DCA yields a different set of environmental transformation products. Procurement of pure 2,3-DCA is therefore essential for generating accurate data on its specific environmental persistence and for developing robust analytical methods for its detection in water samples [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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